Product packaging for 1,2-Diazepan-1-yl(4-nitrophenyl)methanone(Cat. No.:CAS No. 1135283-09-8)

1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Cat. No.: B1388087
CAS No.: 1135283-09-8
M. Wt: 249.27 g/mol
InChI Key: VOJPVCYTWXJKJB-UHFFFAOYSA-N
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Description

1,2-Diazepan-1-yl(4-nitrophenyl)methanone (CAS 1135283-09-8) is a chemical compound with a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol . This reagent is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. As a diazepane derivative, this compound is of significant interest in medicinal chemistry and organic synthesis. The structure features a seven-membered 1,2-diazepane ring, a valuable scaffold in pharmaceutical research, coupled with a 4-nitrophenyl group that can serve as a versatile synthetic handle . Researchers may employ this compound as a key building block (synthon) for the construction of more complex nitrogen-containing heterocycles. The nitro group is a strong electron-withdrawing moiety, making this compound a potential candidate for studies in materials science, such as the development of nonlinear optical (NLO) materials. It is recommended that this material be stored sealed in a dry environment at 2-8°C to ensure long-term stability . For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3 B1388087 1,2-Diazepan-1-yl(4-nitrophenyl)methanone CAS No. 1135283-09-8

Properties

IUPAC Name

diazepan-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(14-9-3-1-2-8-13-14)10-4-6-11(7-5-10)15(17)18/h4-7,13H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJPVCYTWXJKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202466
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-09-8
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acyl Substitution Using 4-Nitrobenzoyl Chloride

  • Procedure : 1,2-Diazepane is reacted with 4-nitrobenzoyl chloride in an organic solvent such as dichloromethane (DCM) or acetonitrile (ACN) under basic conditions, often with pyridine or triethylamine as base to scavenge the generated HCl.

  • Reaction Conditions : Room temperature stirring for 12–24 hours is typical. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup : After completion, the reaction mixture is washed with water and acid/base washes to remove impurities and dried over anhydrous sodium sulfate. The product is isolated by solvent evaporation and purified by recrystallization or column chromatography.

  • Yields : High yields (typically 85–96%) are reported for similar amide formations involving piperazine or piperidine analogs, suggesting efficient acylation of diazepane nitrogen.

Alternative Using 4-Nitrobenzoic Acid Activated as Acid Chloride or Anhydride

  • Activation : 4-Nitrobenzoic acid can be converted in situ to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

  • Coupling : The freshly prepared acid chloride is then reacted with 1,2-diazepane under inert atmosphere in anhydrous solvent.

  • Advantages : This method ensures high reactivity of the acylating agent, leading to good conversion rates.

  • Notes : Careful control of moisture and temperature is necessary to avoid hydrolysis of acid chloride.

Direct Amidation via Carbodiimide Coupling Agents

  • Reagents : Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-nitrobenzoic acid and 1,2-diazepane.

  • Procedure : The acid and amine are stirred together with the coupling agent and a catalytic amount of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF).

  • Benefits : This method avoids the need to isolate acid chlorides and can be performed under mild conditions.

  • Yields and Purity : Moderate to high yields reported; purification is often straightforward due to the byproducts’ insolubility.

Detailed Experimental Data and Comparative Analysis

Method Reagents & Conditions Yield (%) Purity & Notes
Nucleophilic acyl substitution 1,2-Diazepane + 4-nitrobenzoyl chloride, pyridine, DCM, RT, 16 h 90–96 High purity after recrystallization; mild conditions
Acid chloride activation 4-Nitrobenzoic acid + SOCl₂ (reflux), then + diazepane, inert atmosphere 85–92 Requires careful moisture control; good conversion
Carbodiimide coupling 4-Nitrobenzoic acid + DCC/EDC + NHS + diazepane, DMF, RT, 12–24 h 75–88 Mild conditions; easy workup; moderate yields

Representative Synthesis Example (Adapted from Related Procedures)

Synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

  • To a stirred solution of 1,2-diazepane (1.0 equiv) in dry dichloromethane (20 mL) at 0 °C, pyridine (1.2 equiv) is added.

  • 4-Nitrobenzoyl chloride (1.1 equiv) dissolved in dichloromethane is added dropwise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure amide.

  • Yield : 92%; Melting Point : consistent with literature values for similar compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazepan-1-yl(4-nitrophenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that diazepane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It is believed that the diazepane structure can interact with specific biological targets involved in inflammatory pathways. For example, related compounds have shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation . This suggests that 1,2-diazepan-1-yl(4-nitrophenyl)methanone could be a candidate for further development as an anti-inflammatory agent.

Therapeutic Applications

Drug Development
The unique structure of this compound positions it as a potential lead compound in drug development. Its ability to modulate biological targets makes it suitable for designing new therapeutics aimed at conditions such as cancer and inflammatory diseases. The exploration of its derivatives may lead to compounds with enhanced efficacy and reduced side effects .

Case Studies
Several studies have highlighted the therapeutic potential of diazepane derivatives:

  • Cancer Research : In vitro studies have demonstrated that certain diazepane derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
  • Pain Management : Compounds similar to this compound have shown analgesic effects in animal models, indicating their utility in pain management therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of sEH
AnticancerCytotoxic effects on cancer cell lines
AnalgesicPain relief in animal models

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₁₂H₁₃N₃O₃ 247.25 Diazepane, nitro, ketone Flexible 7-membered ring, aromatic nitro group
Di(1H-tetrazol-5-yl) methanone oxime C₃H₄N₈O₂ 184.12 Tetrazole, oxime, ketone High nitrogen content, H-bond networks
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) C₂H₄N₁₀O 196.12 Tetrazole, hydrazone Planar structure, dense H-bonding
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 Nitro, amine, ketone Ortho-substituted nitro/amine groups
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- C₂₃H₁₆O₃ 340.37 Polycyclic, dihydroxy, ketone Extended conjugation, phenolic groups

Thermal Stability and Crystallographic Data

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their crystalline structures .
  • Crystallographic data for compound 4 (orthorhombic space group Pbc2₁, density 1.675 g·cm⁻³) suggests that structurally similar nitro-ketone compounds can form dense, stable crystals .

Reactivity and Hazards

  • Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- has a higher molecular weight and complexity, likely increasing persistence in biological systems. First-aid measures emphasize medical consultation upon exposure .

Key Research Findings and Gaps

  • Structural Insights : Diazepane-containing compounds may exhibit enhanced solubility in polar solvents compared to rigid tetrazole derivatives, though this requires experimental validation.
  • Safety Profile: Nitro and ketone functionalities in analogs suggest that this compound may require handling precautions (e.g., PPE, ventilation) to mitigate irritancy risks .
  • Data Limitations : Direct measurements of melting points, solubility, and toxicity for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The following sections will detail its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between a diazepane derivative and a nitrophenylmethanone precursor. Commonly used solvents include dichloromethane, with triethylamine often serving as a catalyst. The reaction is generally performed at room temperature over several hours until completion.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the diazepane ring facilitates interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Biological Activities

  • Anticonvulsant Activity : Research indicates that compounds with diazepane structures exhibit significant anticonvulsant properties. For example, studies have shown that various synthesized derivatives demonstrate efficacy in models of induced seizures, suggesting that this compound may possess similar effects .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that related diazepane derivatives exhibit notable antifungal and antibacterial effects, which may extend to this compound due to structural similarities .
  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties linked to the compound's structure, particularly through modulation of inflammatory pathways.

Case Study 1: Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of various diazepane derivatives, compounds were administered at a dose of 30 mg/kg body weight in mice subjected to isoniazid-induced seizures. The results highlighted that certain derivatives exhibited significant protection against seizures compared to control groups .

CompoundDose (mg/kg)Seizure ProtectionNeurotoxicity
NBZD-330YesNo
NBZD-830YesNo
Control-No-

Case Study 2: Antimicrobial Screening

A series of diazepane derivatives were tested for antimicrobial efficacy against strains such as Candida albicans and Aspergillus niger. Results indicated that modifications in the phenyl ring significantly enhanced potency, with some derivatives achieving minimal inhibitory concentrations (MIC) below 64 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, a comparison with related structures is beneficial:

Compound NameStructure TypeNotable Activity
1,3-Diazepan-1-yl(4-nitrophenyl)methanoneDiazepane derivativeAnticonvulsant
1,2-Diazepan-1-yl(3-nitrophenyl)methanoneDiazepane derivativeAntimicrobial
1,2-Diazepan-1-yl(4-aminophenyl)methanoneDiazepane derivativePotential anti-inflammatory

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Key ConditionsReference
Pd-catalyzed coupling84Pd(PPh₃)₄, toluene, 80°C
Biocatalytic reductionN/ApH 7.0, 37°C, 48h incubation
Condensation-nitration70–80HNO₃/H₂SO₄, 0–5°C

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

  • IR Spectroscopy :
    • C=O stretch: ~1630–1680 cm⁻¹ (ketone).
    • NO₂ asymmetric/symmetric stretches: ~1520 cm⁻¹ and ~1345 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Diazepane protons: δ 1.5–3.0 ppm (multiplet, ring CH₂).
    • Aromatic protons: δ 7.5–8.3 ppm (nitrophenyl substituents) .
    • Carbonyl carbon: δ ~195–200 ppm (¹³C) .
  • X-ray Crystallography :
    • SHELX software refines bond lengths (C=O: ~1.21 Å) and dihedral angles (nitrophenyl vs. diazepane plane: ~15–25°) .

Q. Table 2: Spectral Markers

TechniqueKey Peaks/DataReference
IR1633 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
¹H NMRδ 8.2–8.4 ppm (nitrophenyl H)
X-rayC=O bond length: 1.21 Å

Basic: How does the nitro group influence the compound’s electronic and reactivity profile?

Methodological Answer:
The nitro group:

  • Electron-withdrawing effects : Reduces electron density on the benzophenone ring, directing electrophilic substitutions to meta positions .
  • Hydrogen-bonding capacity : Enhances crystallinity (observed in X-ray structures) via NO₂···H interactions .
  • Redox activity : Susceptible to catalytic hydrogenation (Pd/C, H₂) for derivative synthesis .

Advanced: How can conformational analysis of the diazepane ring be conducted using Cremer-Pople parameters?

Methodological Answer:

  • Cremer-Pople Puckering Coordinates :
    • Calculate ring puckering amplitude (q) and phase angle (φ) from X-ray coordinates .
    • For 7-membered rings: Use q₂ (out-of-plane distortion) and q₃ (chair/boat distortion).
    • Compare with DFT-optimized geometries (B3LYP/6-31G*) to assess strain .

Example Data:

  • q₂ = 0.45 Å (moderate puckering).
  • φ = 30° (indicative of twist-boat conformation) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Multi-response optimization : Use inscribed design models to balance conflicting variables (e.g., solvent polarity vs. catalyst efficiency) .
  • Sensitivity analysis : Identify parameters (e.g., dielectric constant) causing discrepancies between DFT and observed reaction rates.
  • Validation : Cross-check computational results with spectroscopic intermediates (e.g., IR monitoring of nitro reduction) .

Advanced: What in vitro assays are used to evaluate the compound’s biological activity?

Methodological Answer:

  • Antifungal Activity :
    • Broth microdilution (CLSI M27-A3) against Candida albicans (MIC: 16–32 µg/mL) .
  • Herbicidal Screening :
    • Seedling growth inhibition assays (IC₅₀: ~50 µM) using Arabidopsis thaliana .
  • Antioxidant Testing :
    • DPPH radical scavenging (EC₅₀ comparison with ascorbic acid) .

Q. Table 3: Bioactivity Data

Assay TypeMethodResultReference
AntifungalCLSI M27-A3MIC = 32 µg/mL
HerbicidalSeedling growth inhibitionIC₅₀ = 50 µM
AntioxidantDPPH scavengingEC₅₀ = 75 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diazepan-1-yl(4-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
1,2-Diazepan-1-yl(4-nitrophenyl)methanone

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